tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate
CAS No.: 1147109-42-9
Cat. No.: VC2939937
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate - 1147109-42-9](/images/structure/VC2939937.png)
Specification
CAS No. | 1147109-42-9 |
---|---|
Molecular Formula | C10H20N2O2 |
Molecular Weight | 200.28 g/mol |
IUPAC Name | tert-butyl N-[[1-(aminomethyl)cyclopropyl]methyl]carbamate |
Standard InChI | InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-10(6-11)4-5-10/h4-7,11H2,1-3H3,(H,12,13) |
Standard InChI Key | QDMJKYSNGKLNDA-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCC1(CC1)CN |
Canonical SMILES | CC(C)(C)OC(=O)NCC1(CC1)CN |
Introduction
Physical and Chemical Properties
Identification Information
tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate is identified through various standard chemical identifiers, making it easily recognizable in scientific literature and chemical databases. The compound's key identification parameters are summarized in Table 1.
Table 1: Identification Parameters of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate
Parameter | Information |
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CAS Number | 1147109-42-9 |
IUPAC Name | tert-butyl N-[[1-(aminomethyl)cyclopropyl]methyl]carbamate |
Molecular Formula | C₁₀H₂₀N₂O₂ |
Molecular Weight | 200.28 g/mol |
InChI | InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-10(6-11)4-5-10/h4-7,11H2,1-3H3,(H,12,13) |
InChIKey | QDMJKYSNGKLNDA-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCC1(CC1)CN |
PubChem Compound ID | 70845887 |
EC Number | 858-276-0 |
The compound's molecular structure features several distinctive elements, including a tert-butyl group, a carbamate linkage, a cyclopropyl ring, and an aminomethyl group. Each of these structural components contributes significantly to the compound's chemical behavior and applications.
Structural Characteristics
The structural elements of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate provide it with unique chemical properties:
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tert-Butyl Group: This bulky group functions as a protecting element for the carbamate nitrogen, offering steric hindrance that contributes to stability under basic and nucleophilic conditions while allowing selective deprotection under acidic conditions.
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Carbamate Functionality: The core -NH-CO-O- grouping forms the central functional group of the molecule. Carbamates are valued for their stability under various reaction conditions and serve as effective protecting groups for amines in organic synthesis.
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Cyclopropyl Ring: This strained three-membered ring introduces unique conformational properties and reactivity patterns to the molecule. The high ring strain energy (approximately 27.5 kcal/mol) makes cyclopropyl-containing compounds valuable in various synthetic applications .
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Aminomethyl Substituent: The primary amine group provides a reactive site for further functionalization, making this compound valuable as an intermediate in more complex synthesis pathways .
Physical Properties
The physical properties of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate determine its handling characteristics and applications in laboratory and industrial settings.
Table 2: Physical Properties of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate
Synthesis Methods
Several synthetic approaches can be employed to prepare tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate, depending on the availability of starting materials and specific requirements.
Protection of Amine Functionalities
The most direct synthetic approach involves selective protection of one amine functionality in a diamine precursor. This typically employs di-tert-butyl dicarbonate (Boc₂O) as the protecting reagent under controlled conditions to achieve mono-protection:
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Reaction of [1-(aminomethyl)cyclopropyl]methylamine with Boc₂O
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Carefully controlled stoichiometry to favor mono-protection
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Mild basic conditions (typically triethylamine or sodium bicarbonate)
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Moderate temperatures (0-25°C) to minimize side reactions
This approach typically yields the desired product with high selectivity when properly optimized.
Functional Group Manipulation of Cyclopropane Derivatives
Another synthetic strategy involves the manipulation of functionalized cyclopropane derivatives:
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Starting with appropriately substituted cyclopropane precursors
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Introduction of the aminomethyl group through functional group interconversion
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Protection of the amine functionality with Boc anhydride
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Purification via column chromatography
This approach may be preferred when specific cyclopropane derivatives are readily available or when particular stereochemical control is required.
Reductive Methods
Reductive approaches can also be employed:
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Reduction of corresponding nitrile or amide precursors to introduce the aminomethyl group
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Protection of the resulting amine with Boc₂O
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Careful control of reduction conditions to avoid affecting the cyclopropyl ring
These synthetic pathways illustrate the versatility of approaches available for preparing this compound, with the specific choice dependent on starting material availability, scale requirements, and desired purity of the final product.
Chemical Reactions and Applications
tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate participates in various chemical reactions, primarily due to its functional groups and structural features.
Deprotection Reactions
One of the most important reactions of this compound is the removal of the tert-butoxycarbonyl (Boc) protecting group, which can be achieved under acidic conditions:
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Treatment with trifluoroacetic acid (TFA) in dichloromethane
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Exposure to hydrogen chloride in dioxane or ethyl acetate
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Reaction with formic acid
These deprotection reactions reveal the protected amine functionality, enabling further synthetic transformations at this site.
Nucleophilic Reactions
The primary amine group (-CH₂NH₂) in the compound serves as a nucleophile in various reactions:
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Acylation with acid chlorides or anhydrides to form amides
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Alkylation with alkyl halides to produce secondary amines
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Reductive amination with aldehydes or ketones
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Formation of carbamates, sulfonamides, or ureas through reaction with appropriate electrophiles
These transformations enable the compound to serve as a versatile building block in complex molecule synthesis.
Applications in Organic Synthesis
The compound finds significant application as an intermediate in organic synthesis, particularly in:
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Pharmaceutical Development: As a building block for drug candidates containing cyclopropyl moieties
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Peptidomimetics: In the preparation of non-natural peptide analogs with enhanced stability
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Heterocyclic Chemistry: As a precursor in the synthesis of nitrogen-containing heterocycles
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Medicinal Chemistry: In the development of enzyme inhibitors and receptor modulators
The presence of both a protected and a free amine group within the same molecule makes this compound particularly valuable for sequential functionalization strategies in multistep syntheses.
Biological Activity and Research Applications
While specific biological activity data for tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate itself is limited, its structural features suggest potential biological relevance.
Research Applications
In research contexts, tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate serves several important functions:
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Building Block in Drug Discovery: The compound functions as an intermediate in medicinal chemistry programs developing novel therapeutic agents
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Model Compound: Used in studies of carbamate chemistry and cyclopropane reactivity
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Synthetic Methodology Development: Employed in the development and validation of new synthetic methods
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Protecting Group Strategies: Exemplifies the use of orthogonal protection strategies in complex molecule synthesis
The compound's applications extend beyond synthetic chemistry into various interdisciplinary research areas where precisely functionalized small molecules are required.
Comparison with Structurally Related Compounds
Understanding the relationship between tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate and similar compounds provides valuable insights into structure-activity relationships and potential applications.
Table 3: Comparison of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate with Related Compounds
These structural variations result in distinct differences in properties:
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The N-methylated variant exhibits altered basicity and nucleophilicity compared to the primary amine
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The compound lacking the methylene bridge has different spatial arrangement of functional groups
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The positional isomer presents different stereochemical orientations of the functional groups
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The cyclobutyl analog features a less strained ring system with different conformational preferences
Such structure-property relationships are crucial in selecting the appropriate building block for specific synthetic or biological applications.
Future Research Directions
Based on the current understanding of tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate, several promising research directions emerge:
Synthetic Methodology Improvement
Developing more efficient and selective synthetic routes to this compound remains an important area for future research. Potential approaches include:
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Catalytic methods for selective functionalization of cyclopropane precursors
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One-pot procedures combining multiple synthetic steps
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Environmentally friendly synthesis methods with reduced waste generation
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Stereoselective approaches for preparing optically pure variants
Exploration of Biological Activities
Further investigation into the biological properties of this compound and its derivatives could reveal:
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Potential enzyme inhibitory activity
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Interactions with specific biological receptors
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Application in targeted drug delivery systems
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Structure-activity relationships guiding drug design
Advanced Materials Applications
The unique structural features of this compound suggest potential applications in materials science:
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Incorporation into specialized polymers
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Development of functional materials with controlled properties
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Application in surface modification and coating technologies
These research directions highlight the continuing relevance of this compound across multiple scientific disciplines.
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